3-Bromo-6-ethoxyquinolin-2-amine
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Overview
Description
3-Bromo-6-ethoxyquinolin-2-amine is a heterocyclic compound with the molecular formula C11H11BrN2O. It is a derivative of quinoline, a class of compounds known for their wide range of applications in medicinal and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-ethoxyquinolin-2-amine typically involves the bromination of 6-ethoxyquinolin-2-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-ethoxyquinolin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Major Products Formed
Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.
Oxidation Reactions: Major products include quinoline N-oxides.
Scientific Research Applications
3-Bromo-6-ethoxyquinolin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-Bromo-6-ethoxyquinolin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with DNA and proteins .
Comparison with Similar Compounds
Similar Compounds
6-Ethoxyquinolin-2-amine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromoquinolin-2-amine: Lacks the ethoxy group, which may affect its solubility and reactivity.
Uniqueness
3-Bromo-6-ethoxyquinolin-2-amine is unique due to the presence of both the bromine and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C11H11BrN2O |
---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
3-bromo-6-ethoxyquinolin-2-amine |
InChI |
InChI=1S/C11H11BrN2O/c1-2-15-8-3-4-10-7(5-8)6-9(12)11(13)14-10/h3-6H,2H2,1H3,(H2,13,14) |
InChI Key |
MROGWWWFQBOVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)N)Br |
Origin of Product |
United States |
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